molecular formula C16H13NO2S B2647048 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 351983-35-2

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2647048
CAS No.: 351983-35-2
M. Wt: 283.35
InChI Key: XXVQLZUJMHDGQT-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Doebner-Miller reaction, which uses aniline, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano ZnO are gaining popularity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics .

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-10-7-8-15(20-10)14-9-12(16(18)19)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVQLZUJMHDGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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